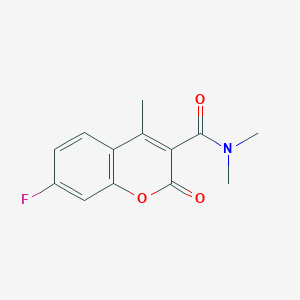![molecular formula C12H20N2S B7630615 N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B7630615.png)
N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that has been used for scientific research purposes. MXE is a derivative of the dissociative anesthetic ketamine and has similar effects on the body.
Mecanismo De Acción
MXE works by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain. This leads to a decrease in the transmission of signals between neurons, resulting in the dissociative effects of the drug. MXE also affects the release of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
Biochemical and Physiological Effects:
MXE has been found to produce a range of biochemical and physiological effects, including dissociation, analgesia, sedation, and euphoria. It also affects the cardiovascular system, causing an increase in heart rate and blood pressure. MXE has been found to have a longer duration of action compared to ketamine, with effects lasting up to 6-8 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXE has several advantages for use in lab experiments. It has a longer duration of action compared to ketamine, allowing for longer observation periods. MXE also produces less respiratory depression compared to other dissociative anesthetics, such as phencyclidine (PCP). However, MXE has limitations as well. It is a Schedule I controlled substance in the United States, which restricts its availability for research purposes. MXE is also a relatively new drug, and more research is needed to fully understand its effects and potential therapeutic uses.
Direcciones Futuras
There are several future directions for MXE research. One area of interest is its potential therapeutic uses, particularly for treating depression and anxiety disorders. MXE has also been found to have analgesic properties, and more research is needed to explore its potential as a pain reliever. Additionally, MXE has been found to have neuroprotective effects in animal models of brain injury, and more research is needed to explore its potential for treating neurodegenerative disorders. Finally, more research is needed to fully understand the long-term effects of MXE use, particularly on cognitive function and mental health.
Conclusion:
In conclusion, MXE is a dissociative anesthetic drug that has been used for scientific research purposes. It has similar effects to ketamine and has been studied for its potential therapeutic uses. MXE works by blocking NMDA receptors in the brain and affects the release of neurotransmitters. MXE has advantages and limitations for use in lab experiments, and there are several future directions for research, including exploring its potential therapeutic uses and long-term effects.
Métodos De Síntesis
MXE is synthesized by the reaction of 3-methoxyphenylacetone with cyclohexylamine and 2-mercapto-5-methyl-1,3,4-thiadiazole. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
MXE has been used for scientific research purposes to study its effects on the central nervous system. It has been found to have similar effects as ketamine, such as dissociation, analgesia, and sedation. MXE has also been studied for its potential therapeutic uses, such as treating depression and anxiety disorders.
Propiedades
IUPAC Name |
N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-9-8-13-12(15-9)10(2)14-11-6-4-3-5-7-11/h8,10-11,14H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNAXVWSCRTXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol](/img/structure/B7630541.png)
![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)

![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone](/img/structure/B7630567.png)

![[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol](/img/structure/B7630576.png)
![4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid](/img/structure/B7630578.png)
![4-[1-(3,5-Difluorophenyl)ethylamino]piperidine-1-carboxamide](/img/structure/B7630585.png)
![1-[(1-Benzylpiperidin-3-yl)amino]-2-methyl-3-methylsulfanylpropan-2-ol](/img/structure/B7630593.png)

![2-Azabicyclo[2.2.1]heptan-2-yl(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B7630613.png)
